Thiochrome diphosphate

Übersicht

Beschreibung

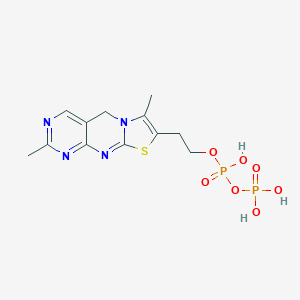

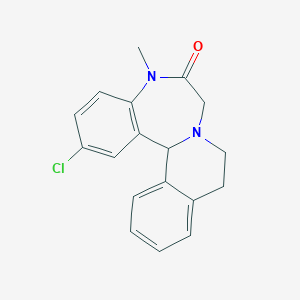

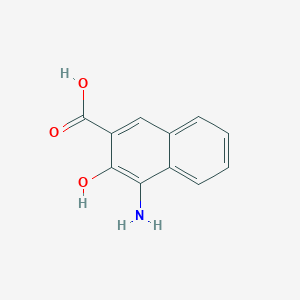

Thiochrome is a tricyclic organic compound that arises from the oxidation of the vitamin thiamine . It is highly fluorescent and is often the derivative that is quantified in the analysis of thiamine .

Synthesis Analysis

The thiamin biosynthetic pathway is comprised of separate branches for synthesis of pyrimidine and thiazole ring moieties that are condensed to form thiamin monophosphate (ThMP), which is subsequently converted to the active form thiamin diphosphate (ThDP) .Molecular Structure Analysis

Thiochrome is a product of the oxidation of thiamine, which is highly fluorescent with excitation and emission wavelengths of 360 nm and 450 nm, respectively .Chemical Reactions Analysis

The oxidation reaction of thiamine (vitamin B1) to thiochrome was investigated by DFT calculations . Three reaction systems were investigated: thiamine + methyl peroxy radical + (H2O)8, thiamine + cyanogen bromide + HO− (H2O)8, and thiamine + mercury (II) chloride + HO− (H2O)8 .Physical And Chemical Properties Analysis

Thiamine is highly water-soluble . While thiamine is visible in the UV range, its relatively common wavelength for absorbance (λ max = 242 nm) and low extinction coefficient do not lend to specific or sensitive analyses .Wissenschaftliche Forschungsanwendungen

Physicochemical Properties : Thiochrome, along with its mono- and diphosphate forms, has been synthesized and investigated for properties such as ultraviolet absorption, infrared absorption, and fluorescence spectra. It was observed that phosphorylation, as seen in thiochrome diphosphate, does not alter the absorption and emission spectra significantly but decreases fluorescence intensity (Hamanaka, 1966).

Quantitative Determination : A study developed a method for the quantitative determination of thiamine and its phosphate esters, including thiochrome diphosphate, using Sephadex gel filtration. This method is useful for separating and quantifying these compounds after converting them into thiochromes (Nishimune, Abe, & Hayashi, 1972).

Enzymatic Function : Thiamine diphosphate (ThDP), closely related to thiochrome diphosphate, is a critical cofactor in many metabolic enzymes. Studies have highlighted its role in enzyme communication, catalysis, and synchronization of chemical events in metabolic pathways (Frank et al., 2004).

Catalytic Cycle and Enzyme Structure : Research on the catalytic cycle of ThDP-dependent enzymes, including their X-ray structures, provides insights into the chemical mechanisms and the stereochemical course of thiamin catalysis, which could be relevant to thiochrome diphosphate as well (Wille et al., 2006).

Thiamin Diphosphate Enzymes : Studies on enzymes dependent on ThDP, similar to thiochrome diphosphate, have explored their substrate specificity and roles in various metabolic processes. This can provide a foundation for understanding the potential roles of thiochrome diphosphate in biological systems (Andrews & McLeish, 2012).

Diagnostic Applications : Improved methods for determining thiamin diphosphate in blood samples, which could be adaptable for thiochrome diphosphate, have been developed. These methods are crucial for assessing nutritional status and diagnosing deficiencies (Körner et al., 2009).

Safety And Hazards

Zukünftige Richtungen

The research on thiamine, including the role of thiaminases in thiamine reutilization and biosynthesis of thiamine antagonists; molecular mechanisms of action of natural and synthetic thiamine antagonists, and biotransformation of pharmacological forms of thiamine, has medical implications . Given the wide medical application of thiamine and its synthetic forms, these aspects are of high importance for medicine and pharmacology, including the therapy of neurodegenerative diseases .

Eigenschaften

IUPAC Name |

2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O7P2S/c1-7-10(3-4-22-25(20,21)23-24(17,18)19)26-12-15-11-9(6-16(7)12)5-13-8(2)14-11/h5H,3-4,6H2,1-2H3,(H,20,21)(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEKUGGTHPYDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCOP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O7P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927370 | |

| Record name | 2-(2,7-Dimethyl-5H-pyrimido[4,5-d][1,3]thiazolo[3,2-a]pyrimidin-8-yl)ethyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiochrome diphosphate | |

CAS RN |

13185-55-2 | |

| Record name | Thiochrome diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013185552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,7-Dimethyl-5H-pyrimido[4,5-d][1,3]thiazolo[3,2-a]pyrimidin-8-yl)ethyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)